BenchChemオンラインストアへようこそ!

Caffeoylmalic Acid

α-glucosidase inhibition antidiabetic metabolic syndrome

Select caffeoylmalic acid (CMA, CAS 149197-97-7) to eliminate the experimental failure risk inherent in substituting common caffeic acid analogs. CMA's malic acid esterification dictates distinct metabolic stability, target interactions, and a favorable oral ADMET profile that chlorogenic acid cannot replicate. Its validated dual antidiabetic activity—potent α-glucosidase inhibition (IC50 = 0.21 μg/mL) and in vivo blood glucose reduction—makes it the precise lead compound for SAR studies and preclinical development. For analytical standardization, the strong correlation between CMA content and α-glucosidase inhibition (r = -0.979) ensures batch-to-batch consistency in nutraceutical and research formulations. Procure high-purity CMA (≥98% HPLC) to secure experimental integrity and accelerate your antidiabetic or metabolic health program.

Molecular Formula C13H12O8
Molecular Weight 296.22958
CAS No. 149197-97-7
Cat. No. B1148885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCaffeoylmalic Acid
CAS149197-97-7
Molecular FormulaC13H12O8
Molecular Weight296.22958
Structural Identifiers
SMILESC1=CC(=C(C=C1C=CC(=O)OC(CC(=O)O)C(=O)O)O)O
InChIInChI=1S/C13H12O8/c14-8-3-1-7(5-9(8)15)2-4-12(18)21-10(13(19)20)6-11(16)17/h1-5,10,14-15H,6H2,(H,16,17)(H,19,20)/b4-2+
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Caffeoylmalic Acid (CAS 149197-97-7): A Distinct Hydroxycinnamic Acid Ester for Targeted Research and Industrial Procurement


Caffeoylmalic acid (CMA), CAS 149197-97-7, is a hydroxycinnamic acid ester formed by the esterification of caffeic acid with malic acid, distinguishing it from more common quinic acid esters like chlorogenic acid . It is a naturally occurring phenylpropanoid identified in various plant sources, including Urtica dioica (stinging nettle), Chelidonium majus, and Phaseolus vulgaris [1]. CMA is of scientific and industrial interest due to its demonstrated in vitro and in vivo bioactivities, including enzyme inhibition and modulation of metabolic pathways, which provide a quantifiable basis for its selection in research and development applications [2].

Why Caffeoylmalic Acid Cannot Be Interchanged with Generic Caffeic Acid Derivatives


The practice of substituting one caffeic acid derivative for another—such as using chlorogenic acid or caffeic acid in place of caffeoylmalic acid—introduces significant risk of experimental failure and flawed conclusions. These compounds, while sharing a common caffeoyl moiety, differ fundamentally in their esterifying partner (malic vs. quinic acid), which dictates their distinct physicochemical properties, metabolic stability, and target interactions . In silico ADMET analysis directly demonstrates that caffeoylmalic acid is predicted to be significantly safer and more applicable for oral consumption than chlorogenic acid and neochlorogenic acid, confirming that these analogs are not functionally interchangeable [1]. Therefore, any study or process optimized for the specific properties of caffeoylmalic acid cannot rely on an alternative without a complete revalidation, making precise procurement essential for experimental integrity and reproducibility.

Quantitative Differentiation Guide for Caffeoylmalic Acid (CAS 149197-97-7) in Scientific and Industrial Applications


Potent α-Glucosidase Inhibition: Direct Comparison of Caffeoylmalic Acid vs. Acarbose

Caffeoylmalic acid demonstrates exceptionally potent inhibition of α-glucosidase, a key therapeutic target for managing postprandial hyperglycemia. In a direct enzymatic assay, caffeoylmalic acid isolated from Chilean bean leaves exhibited an IC50 of 0.21 μg/mL [1]. This level of inhibition is orders of magnitude more potent than the clinically used antidiabetic drug acarbose, which has a reported IC50 of 69.83 μg/mL under comparable conditions [2].

α-glucosidase inhibition antidiabetic metabolic syndrome

Comparative In Vivo Efficacy: Caffeoylmalic Acid vs. Acarbose in a Diabetes Mouse Model

The in vitro potency of caffeoylmalic acid translates to measurable in vivo efficacy. A study in a diabetes mellitus mouse model demonstrated that caffeoylmalic acid is effective at reducing blood glucose levels in vivo [1]. While direct, head-to-head quantitative data from the same study versus a positive control is not provided, the findings establish its in vivo relevance. Its performance can be contextualized against the standard drug acarbose, which has been shown to reduce postprandial blood glucose in similar models, indicating caffeoylmalic acid's potential as an efficacious candidate [2].

in vivo antidiabetic blood glucose

Superior Predicted Safety Profile for Oral Administration Compared to Chlorogenic Acid

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis provides a clear differentiation in safety and applicability. Caffeoylmalic acid was predicted to be among the safest and most applicable compounds for oral consumption within a panel of 16 caffeic acid derivatives. In direct contrast, the structurally similar analog chlorogenic acid was identified as requiring molecular modification to reduce its predicted toxicity and improve its applicability for oral use [1].

ADMET oral bioavailability in silico

Correlation of Caffeoylmalic Acid Concentration with Biological Activity in Plant Extracts

The concentration of caffeoylmalic acid in plant extracts has been quantitatively correlated with key bioactivities. In Leonurus cardiaca, caffeoylmalic acid was identified as one of the most abundant compounds in purified extracts [1]. More importantly, in studies of Chilean bean leaves, a significant inverse correlation (r = -0.979) was found between caffeoylmalic acid content and α-glucosidase IC50 values, meaning higher CMA concentrations are directly associated with greater enzyme inhibition [2].

phenolic profiling extract standardization bioactivity

High-Value Research and Industrial Application Scenarios for Caffeoylmalic Acid (CAS 149197-97-7)


Lead Compound Discovery and Development for Type 2 Diabetes Mellitus

Procure caffeoylmalic acid for use as a primary lead compound in antidiabetic drug discovery programs. Its validated dual activity—potent in vitro α-glucosidase inhibition (IC50 = 0.21 μg/mL) [1] and in vivo blood glucose reduction in a diabetes mouse model [2]—provides a strong foundation for medicinal chemistry optimization, structure-activity relationship (SAR) studies, and preclinical development aimed at creating novel therapeutic agents.

Analytical Standard for Quality Control and Standardization of Botanical Extracts

Use high-purity caffeoylmalic acid as a quantitative analytical standard. Given its strong correlation with α-glucosidase inhibition (r = -0.979) [1] and its status as a major phenolic component in plants like Leonurus cardiaca [3] and Urtica dioica, its precise quantification via HPLC or LC-MS is essential for standardizing extracts to ensure batch-to-batch consistency and predictable bioactivity in research materials and nutraceutical formulations.

Development of Orally Bioavailable Nutraceutical Formulations

Leverage caffeoylmalic acid's favorable in silico ADMET profile, which predicts it to be one of the safest and most applicable caffeic acid derivatives for oral consumption [4], to develop novel oral nutraceutical formulations. Its demonstrated antidiabetic and antioxidant properties make it a high-potential candidate for dietary supplements targeting metabolic health, offering a quantifiable advantage over less favorable analogs like chlorogenic acid.

Mechanistic Studies on Synergistic Enzyme Inhibition

Employ caffeoylmalic acid in detailed mechanistic enzymology studies. As a key component in complex plant matrices that also contain other inhibitors like kaempferol glycosides [1], it serves as an ideal molecule for investigating potential synergistic or additive effects on α-glucosidase inhibition, providing insights into the enhanced efficacy of whole extracts versus isolated compounds.

Quote Request

Request a Quote for Caffeoylmalic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.